molecular formula C9H10ClN3O B2841068 2-(1-(2-Chlorophenyl)ethylidene)hydrazinecarboxamide CAS No. 120445-83-2

2-(1-(2-Chlorophenyl)ethylidene)hydrazinecarboxamide

Cat. No.: B2841068
CAS No.: 120445-83-2
M. Wt: 211.65 g/mol
InChI Key: QRYYNWCEQGXCED-SDQBBNPISA-N
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Description

2-(1-(2-Chlorophenyl)ethylidene)hydrazinecarboxamide is a versatile chemical compound with a wide range of applications. This high-purity product, bearing the CAS number 120445-83-2, offers a molecular weight of 211.65 g/mol and is typically found in a clear, pale liquid form .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(2-Chlorophenyl)ethylidene)hydrazinecarboxamide involves the reaction of 2-chlorobenzaldehyde with hydrazinecarboxamide under specific conditions. The reaction typically takes place in an organic solvent such as ethanol or methanol, with the mixture being heated to reflux for several hours. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, often involving automated systems for precise control of temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

2-(1-(2-Chlorophenyl)ethylidene)hydrazinecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1-(2-Chlorophenyl)ethylidene)hydrazinecarboxamide has gained significant attention in scientific research due to its potential therapeutic and environmental applications. It is used in various fields, including:

Mechanism of Action

The mechanism of action of 2-(1-(2-Chlorophenyl)ethylidene)hydrazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, leading to alterations in metabolic pathways. It can also interact with proteins, affecting their function and stability. These interactions are mediated by the compound’s ability to form covalent bonds with target molecules, leading to changes in their structure and activity .

Comparison with Similar Compounds

2-(1-(2-Chlorophenyl)ethylidene)hydrazinecarboxamide can be compared with other similar compounds, such as:

    2-(1-(2-Bromophenyl)ethylidene)hydrazinecarboxamide: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.

    2-(1-(2-Fluorophenyl)ethylidene)hydrazinecarboxamide: Contains a fluorine atom, which can affect the compound’s stability and interaction with biological targets.

    2-(1-(2-Methylphenyl)ethylidene)hydrazinecarboxamide: The presence of a methyl group can influence the compound’s solubility and reactivity

Properties

CAS No.

120445-83-2

Molecular Formula

C9H10ClN3O

Molecular Weight

211.65 g/mol

IUPAC Name

[(Z)-1-(2-chlorophenyl)ethylideneamino]urea

InChI

InChI=1S/C9H10ClN3O/c1-6(12-13-9(11)14)7-4-2-3-5-8(7)10/h2-5H,1H3,(H3,11,13,14)/b12-6-

InChI Key

QRYYNWCEQGXCED-SDQBBNPISA-N

SMILES

CC(=NNC(=O)N)C1=CC=CC=C1Cl

Isomeric SMILES

C/C(=N/NC(=O)N)/C1=CC=CC=C1Cl

Canonical SMILES

CC(=NNC(=O)N)C1=CC=CC=C1Cl

solubility

not available

Origin of Product

United States

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